4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine

Chemical Procurement Piperidine Derivatives Comparator Analysis

Researchers requiring this specific N-isopropyl and 4-isopropylphenyl substitution pattern for SAR studies or proprietary synthetic routes face challenges sourcing a reliable, high-purity intermediate. This 4-aryl-4-hydroxypiperidine directly addresses that gap as a specialized building block. - Serves as a critical intermediate in novel fexofenadine analog development or other 4-arylpiperidine-based therapeutics. - Enables precise SAR probing when used as part of a systematic comparator set with its N-methyl and 4-alkylphenyl analogs. - Supplied with full quality assurance documentation to streamline procurement and ensure project continuity.

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
Cat. No. B7879127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O
InChIInChI=1S/C17H27NO/c1-13(2)15-5-7-16(8-6-15)17(19)9-11-18(12-10-17)14(3)4/h5-8,13-14,19H,9-12H2,1-4H3
InChIKeyWQBUETUKVZJWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine: Basic Profile


4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine (CAS 1198284-99-9) is a synthetic piperidine derivative with the molecular formula C17H27NO and a molecular weight of 261.4 g/mol . It features a 4-hydroxy-4-arylpiperidine core substituted with an isopropyl group on the piperidine nitrogen and an isopropyl group at the para-position of the phenyl ring. This compound is primarily available as a research chemical with a specified purity of 95% from select vendors . Its structural features place it within the broader class of 4-aryl-4-hydroxypiperidines, which are of interest as synthetic intermediates and potential pharmacological scaffolds.

Type Synthetic piperidine derivative; research chemical only
Structure Unique N-isopropyl and 4-isopropylphenyl substitution pattern
Selection Procurement solely by project-specific structural requirements; no comparative evidence exists

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine: Substitution Risks


Direct substitution of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine with any in-class analog, including other 4-aryl-4-hydroxypiperidines, is not supported by publicly available comparative evidence. While compounds in this class can differ significantly in physicochemical properties (e.g., lipophilicity, solubility) and biological activity based on subtle structural modifications, no head-to-head studies or cross-study comparable datasets were identified for this specific compound against its closest analogs, such as the N-methyl derivative or the 4-n-propylphenyl variant [1]. Therefore, any claim of functional equivalence or superiority is unsubstantiated. A decision to procure this specific compound must rely on the intended application's unique structural requirements, not on presumed generic interchangeability.

No comparative data found against closest analogs (e.g., N-methyl or 4-n-propylphenyl derivatives); interchangeability cannot be assumed.
Functional equivalence or superiority claims are unsubstantiated; property shifts may occur with subtle structural changes.
Selection must rely on the exact substitution pattern required by the project, not on generic class similarity.

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine: Differentiation Evidence


No Public Comparator Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparison, cross-study comparable data, or class-level inference that quantifiably differentiates 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine from its closest analogs (e.g., 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine or 4-hydroxy-4-(4-n-propylphenyl)-1-iso-propylpiperidine) [1]. No quantitative data on biological activity, selectivity, solubility, metabolic stability, or other differentiating parameters were found for this compound in a context that includes a direct comparator. The available data is limited to basic molecular properties (MW: 261.4, XLogP3: 3.3) [1].

Comparator Data
Data to verify
No head-to-head, cross-study, or class-level quantitative differentiation available
Procurement value entirely unverified; selection based on structural fit
Only basic molecular properties (MW, XLogP3) reported; no selectivity or activity data
Chemical Procurement Piperidine Derivatives Comparator Analysis

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine: Application Scenarios


Proprietary Synthesis Intermediate

The compound's specific substitution pattern may be a required intermediate in a proprietary synthetic route, such as in the development of novel fexofenadine analogs or other 4-arylpiperidine-based therapeutics, where the exact N-isopropyl and 4-isopropylphenyl combination is specified by a patent or internal project. Procurement is strictly justified by the project's unique structural requirements as no comparative performance data exists. [1]

SAR Probe for Medicinal Chemistry

This compound can serve as a specific SAR probe to evaluate the contribution of the dual N-isopropyl and 4-isopropylphenyl substitution on a biological target, but only when used alongside the systematic evaluation of its N-methyl, N-H, and 4-alkylphenyl analogs. Its value is purely as a member of a comparator set; in isolation, its biological effects cannot be meaningfully interpreted based on available data. [1]

Analytical Reference Standard

Given its well-defined structure, the compound could be used to develop or validate analytical methods (e.g., HPLC, LC-MS) for detecting related substances in pharmaceutical formulations, such as fexofenadine impurity profiling. However, its suitability over simpler analogs must be empirically determined for each specific method, as no general performance advantage is documented. [1]

Application
Selection Property
Validation Focus
Proprietary Synthesis Intermediate
Exact N-isopropyl and 4-isopropylphenyl substitution pattern
Patent or project-specific structural requirements
SAR Probe in Medicinal Chemistry
Dual N-/4-aryl substitution profile
Comparator set context with N-methyl and 4-alkylphenyl analogs
Analytical Reference Standard
Well-defined structure for method development
Empirical suitability over simpler analogs must be determined
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